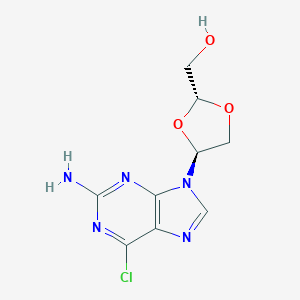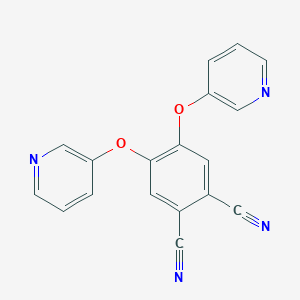
4,5-Di(3-pyridinyloxy)phthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Di(3-pyridinyloxy)phthalonitrile (DPN) is a synthetic compound used in scientific research to study the effects of estrogen receptors (ERs) on various biological processes. DPN is a selective ER modulator that binds to ERs with high affinity and specificity.
Wirkmechanismus
4,5-Di(3-pyridinyloxy)phthalonitrile binds to ERs with high affinity and specificity, activating their transcriptional activity. This leads to changes in gene expression that can have a wide range of effects on biological processes. 4,5-Di(3-pyridinyloxy)phthalonitrile has been shown to have a higher affinity for ERβ than ERα, which may contribute to its unique effects on biological processes.
Biochemische Und Physiologische Effekte
4,5-Di(3-pyridinyloxy)phthalonitrile has been shown to have a wide range of effects on biological processes. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function. 4,5-Di(3-pyridinyloxy)phthalonitrile has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-Di(3-pyridinyloxy)phthalonitrile in lab experiments is its high affinity and specificity for ERs. This allows researchers to study the effects of ERs on biological processes with greater precision. However, one limitation of using 4,5-Di(3-pyridinyloxy)phthalonitrile is its relatively short half-life, which can make it difficult to study the long-term effects of ER activation.
Zukünftige Richtungen
There are many future directions for research on 4,5-Di(3-pyridinyloxy)phthalonitrile. One area of interest is its potential use as a therapeutic agent for various diseases, including osteoporosis, cardiovascular disease, and cancer. Another area of interest is its potential use as a tool for studying the effects of ERs on various biological processes. Further research is needed to fully understand the mechanisms of action and potential applications of 4,5-Di(3-pyridinyloxy)phthalonitrile.
Synthesemethoden
4,5-Di(3-pyridinyloxy)phthalonitrile is synthesized by reacting 4,5-dibromophthalonitrile with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction produces 4,5-Di(3-pyridinyloxy)phthalonitrile as a white crystalline powder, which is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4,5-Di(3-pyridinyloxy)phthalonitrile is used in scientific research to study the effects of estrogen receptors on various biological processes. It is a selective ER modulator that binds to ERs with high affinity and specificity. 4,5-Di(3-pyridinyloxy)phthalonitrile has been used to study the effects of ERs on bone density, cardiovascular health, and cognitive function.
Eigenschaften
CAS-Nummer |
147699-68-1 |
|---|---|
Produktname |
4,5-Di(3-pyridinyloxy)phthalonitrile |
Molekularformel |
C18H10N4O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
4,5-dipyridin-3-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10N4O2/c19-9-13-7-17(23-15-3-1-5-21-11-15)18(8-14(13)10-20)24-16-4-2-6-22-12-16/h1-8,11-12H |
InChI-Schlüssel |
OGVJGKXQSAQKMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |
Synonyme |
4,5-Bis(3-pyridinyloxy)phthalonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



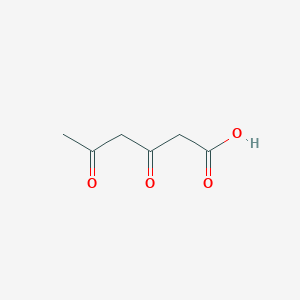


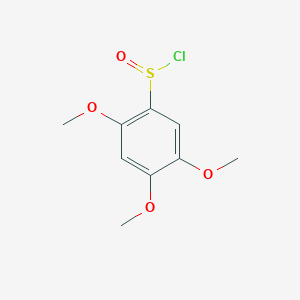


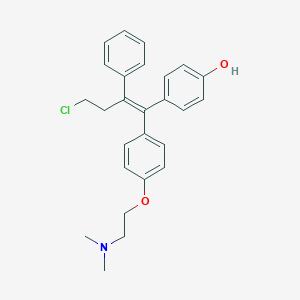
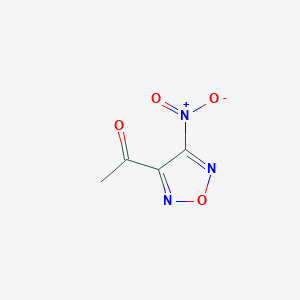


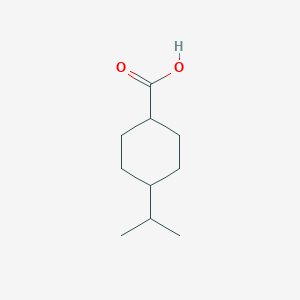
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
